molecular formula C17H16ClNO4 B5613822 methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate

methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate

Cat. No. B5613822
M. Wt: 333.8 g/mol
InChI Key: IHQUDYZWTNDTEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate involves multi-step processes. For instance, derivatives of benzoates have been synthesized from 4-amino-5-chloro-2-methoxybenzoic acid, showcasing a range of potential for creating compounds with varied properties (Yang et al., 1997).

Molecular Structure Analysis

The molecular structures of compounds similar to methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate have been extensively studied. The analysis of these structures is crucial for understanding their chemical behavior and potential applications. For example, the study of substituted phenethylamines for the synthesis of aromatic methoxy and methylenedioxy compounds contributes to the understanding of structural impacts on chemical properties (Pecherer et al., 1972).

Chemical Reactions and Properties

The chemical reactions involving methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate derivatives highlight their reactive nature and potential for forming various compounds. For instance, reactions of methyl derivatives with heteroarylhydrazines showcase the versatility of these compounds in synthesizing a range of chemical structures (Strah & Stanovnik, 1997).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-[(2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-22-15-10-14(13(18)9-12(15)17(21)23-2)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQUDYZWTNDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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